molecular formula C19H21NO5S B11140135 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11140135
M. Wt: 375.4 g/mol
InChI Key: ROKUXZNKNKGJNB-RMKNXTFCSA-N
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Description

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide is an α,β-unsaturated amide characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, a furan-2-ylmethyl group, and a 4-methoxyphenyl propenamide backbone. The (2E)-configuration ensures planar geometry of the acrylamide group, which is critical for π-π stacking interactions with biological targets.

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H21NO5S/c1-24-17-7-4-15(5-8-17)6-9-19(21)20(13-18-3-2-11-25-18)16-10-12-26(22,23)14-16/h2-9,11,16H,10,12-14H2,1H3/b9-6+

InChI Key

ROKUXZNKNKGJNB-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide is a notable organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a tetrahydrothiophene ring, a furan moiety, and an amide functional group. These structural elements suggest diverse interactions with biological targets, enhancing its pharmacological potential. The molecular formula is C19H21N2O5SC_{19}H_{21}N_{2}O_{5}S with a molecular weight of approximately 375.4 g/mol .

Synthesis

The synthesis of this compound can be approached through multi-step organic synthesis techniques, which may include:

  • Formation of the tetrahydrothiophene ring .
  • Coupling reactions to attach the furan and methoxyphenyl groups .
  • Finalization through amide bond formation .

Each step requires optimization to maximize yield and purity.

Biological Activity

The biological activity of this compound has been evaluated for various pharmacological effects:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives containing furan rings showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting the potential of this compound as an antibacterial agent .

Anticancer Properties

Compounds with furan and thiophene moieties have been linked to anticancer activities:

  • A related study reported that furan derivatives inhibited topoisomerase I-mediated DNA uncoiling in vitro, showcasing their potential as anticancer agents . The specific compound under discussion may exhibit similar mechanisms due to its structural similarities.

Anti-inflammatory Effects

The presence of the methoxy group is often associated with enhanced anti-inflammatory activity:

  • Compounds sharing structural features with this compound have shown promising results in reducing inflammation in various bioassays .

Case Studies and Research Findings

Several studies have highlighted the biological significance of compounds with similar structures:

StudyCompoundBiological ActivityFindings
Furan Derivative 1AntibacterialMIC against E. coli: 64 µg/mL
Thiophene Derivative 2AnticancerInhibition of cell proliferation in MDA-MB468 cells
Furan-Amide Compound 3Anti-inflammatorySignificant reduction in inflammatory markers

These findings underscore the therapeutic potential of this compound.

Understanding the mechanism by which this compound exerts its biological effects is crucial. Interaction studies typically involve:

  • Binding affinity assays to assess interaction with specific receptors or enzymes.
  • Cell viability assays to evaluate cytotoxic effects on various cancer cell lines.

Such studies help elucidate how structural features contribute to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring and the furan moiety, impacting physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Phenyl Substituent Furan Substituent Molecular Weight Key Properties/Effects
Target Compound 4-methoxy Furan-2-ylmethyl ~453.5* Enhanced solubility (methoxy); potential for H-bonding and moderate lipophilicity
(2E)-N-(4-Chlorobenzyl)-...-3-phenylacrylamide 4-chloro 4-Chlorobenzyl 456.0 Electron-withdrawing Cl may improve target binding but reduce solubility
(2E)-N-{[5-(4-Fluorophenyl)furan-2-yl]methyl}-...-3-(4-methylphenyl)prop-2-enamide 4-methyl 5-(4-Fluorophenyl)furan 453.5 Fluorine enhances electronegativity; methyl improves lipophilicity
(2E)-N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-...-3-phenylprop-2-enamide None (phenyl) 5-(4-Chlorophenyl)furan 456.0 Chlorine increases steric bulk; may affect membrane permeability

*Estimated based on analogs.

Key Observations:
  • Electron-Donating vs. In contrast, 4-chloro () and 4-fluoro () substituents withdraw electrons, which could enhance binding to electron-deficient pockets .
  • Solubility and Lipophilicity : Methoxy and sulfone groups improve aqueous solubility compared to hydrophobic methyl or chloro substituents. This aligns with studies showing that sulfolane derivatives exhibit favorable pharmacokinetic profiles .
  • Steric Effects : Bulky substituents (e.g., 5-(4-chlorophenyl)furan in ) may hinder target engagement, whereas smaller groups (e.g., furan-2-ylmethyl in the target compound) allow better penetration into active sites .

Computational and Experimental Validation

  • Similarity Assessment : Molecular fingerprinting (MACCS, Morgan) and Tanimoto coefficients () confirm high structural similarity between the target and analogs (>70%), suggesting overlapping biological targets.
  • Docking Studies : AutoDock Vina () predicts strong binding of the target compound to tyrosine kinases, with binding energies comparable to ’s fluorophenyl analog (−9.2 kcal/mol vs. −8.9 kcal/mol) .

Preparation Methods

Formation of the Tetrahydrothiophene-1,1-dioxide Intermediate

The 1,1-dioxidotetrahydrothiophen-3-amine moiety is synthesized via oxidation of tetrahydrothiophene derivatives. Source details a protocol where 2-azidotetrahydrothiophene undergoes Staudinger reduction with triphenylphosphine, followed by oxidation with hydrogen peroxide to yield the sulfone derivative. Key parameters include:

ParameterValue
Oxidation reagentH<sub>2</sub>O<sub>2</sub> (30%)
Reaction temperature0–5°C (gradual warming to 25°C)
Yield78%

This intermediate is purified via recrystallization from ethyl acetate/hexane mixtures.

Synthesis of the Furan-2-ylmethyl Amine Component

The furan-2-ylmethylamine is typically prepared through reductive amination of furfural derivatives. Source employs a Pd/C-catalyzed hydrogenation of furfurylidene imines, achieving >90% enantiomeric excess when chiral auxiliaries are used. Critical factors include:

  • Pressure : 50 psi H<sub>2</sub>

  • Solvent : Methanol/THF (3:1 v/v)

  • Catalyst loading : 5 wt% Pd/C

Core Coupling Reactions

Prop-2-enamide Formation via T3P-Mediated Condensation

The central (2E)-prop-2-enamide structure is constructed using propylphosphonic anhydride (T3P) as a coupling agent. Source outlines the following optimized procedure:

  • Reactants :

    • Tetrahydrothiophene-1,1-dioxide-3-amine (1.0 equiv)

    • (E)-3-(4-methoxyphenyl)acrylic acid (1.05 equiv)

    • T3P (1.2 equiv) in CH<sub>2</sub>Cl<sub>2</sub>

  • Conditions :

    • Temperature: 0°C → 25°C (12 h)

    • Workup: Quench with NaHCO<sub>3</sub>, extract with EtOAc

  • Yield : 82–85%

  • Purity : 98.5% (HPLC)

N-Alkylation with Furan-2-ylmethyl Bromide

The final N-alkylation step introduces the furan-2-ylmethyl group under mild basic conditions:

Amine intermediate+Furan-2-ylmethyl bromideK2CO3, DMFTarget compound\text{Amine intermediate} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3,\ \text{DMF}} \text{Target compound}

ParameterValue
BaseK<sub>2</sub>CO<sub>3</sub> (2.5 equiv)
SolventDMF
Temperature60°C (8 h)
Yield74%

Source notes that higher temperatures (>70°C) promote elimination side reactions, reducing yield by 15–20%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO<sub>2</sub>, 230–400 mesh) with gradient elution:

Eluent CompositionPurpose
Hexane/EtOAc (4:1)Remove non-polar impurities
CH<sub>2</sub>Cl<sub>2</sub>/MeOH (95:5)Elute target compound

This achieves >99% purity as confirmed by <sup>1</sup>H NMR and LC-MS.

Spectroscopic Data

Key characterization data from source:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 7.65 (d, J = 15.6 Hz, 1H, CH=CO), 6.85–7.25 (m, 7H, aromatic), 4.45 (s, 2H, NCH<sub>2</sub>), 3.80 (s, 3H, OCH<sub>3</sub>).

  • HRMS (ESI+) : m/z 486.1678 [M+H]<sup>+</sup> (calc. 486.1672).

Comparative Analysis of Synthetic Routes

T3P vs. Carbodiimide Coupling

A head-to-head comparison reveals advantages of T3P over traditional EDCI/HOBt systems:

MetricT3P MethodEDCI/HOBt
Reaction time12 h24 h
Yield85%68%
Byproduct formation<1%5–8%

T3P’s superiority stems from its dual role as both coupling agent and water scavenger.

Solvent Optimization

Source systematically evaluated solvent effects on the alkylation step:

SolventYield (%)Purity (%)
DMF7498
DMSO6391
THF5888

DMF’s high polarity facilitates better dissolution of the amine intermediate, minimizing side reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies (source) demonstrate the feasibility of a continuous process:

  • Flow reactor : Microfluidic chip (0.5 mm ID)

  • Residence time : 8 min

  • Output : 12 g/h with 89% yield

This method reduces solvent consumption by 40% compared to batch processes.

Waste Management

The synthesis generates two primary waste streams:

  • Aqueous layer : Contains phosphate salts (pH 9–10), treated via neutralization.

  • Organic waste : CH<sub>2</sub>Cl<sub>2</sub>/DMF mixtures, recovered via distillation.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step condensation and functionalization reactions. Key steps include:

  • Formation of the enamide backbone : Condensation of a 4-methoxyphenylpropenoic acid derivative with a tetrahydrothiophene sulfone amine and furfurylamine under carbodiimide coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Optimization parameters :
    • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
    • Solvent : Use DMF or THF for improved solubility of intermediates.
    • Catalysts : Employ 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for doublets at δ 6.8–7.2 ppm (4-methoxyphenyl protons), a triplet near δ 4.3 ppm (furan-2-ylmethyl CH₂), and a singlet at δ 3.8 ppm (OCH₃) .
    • ¹³C NMR : Confirm the enamide carbonyl at δ 165–170 ppm and sulfone (SO₂) carbons at δ 50–55 ppm .
  • IR Spectroscopy : Key peaks include 1660–1680 cm⁻¹ (C=O stretch) and 1120–1150 cm⁻¹ (SO₂ symmetric/asymmetric stretches) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (e.g., m/z ~445) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:
Conflicting activity data often arise from assay-specific conditions or multi-target interactions. Strategies include:

  • Orthogonal assays : Compare results from cell-based (e.g., cytotoxicity) and enzyme inhibition assays (e.g., kinase profiling) to distinguish direct vs. indirect effects .
  • Dose-response curves : Ensure IC₅₀ values are consistent across replicates; discrepancies may indicate off-target binding .
  • Metabolic stability testing : Use liver microsomes to assess if metabolite interference alters activity .

Advanced: What computational strategies predict binding modes of this compound with potential targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of targets like COX-2 or MAP kinases. Prioritize the tetrahydrothiophene sulfone and 4-methoxyphenyl groups as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability; analyze RMSD and hydrogen-bond occupancy .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities for hypothesized targets (e.g., anti-inflammatory vs. anticancer pathways) .

Basic: What protocols are recommended for stability testing under varying pH and temperature?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; instability in acidic conditions (pH <4) suggests susceptibility to hydrolysis .
  • Thermal Stability : Store solid samples at -20°C (long-term) or 4°C (short-term). Aqueous solutions degrade rapidly above 40°C, with ~20% loss in 48 hours .

Advanced: How to design experiments validating multi-target interactions mediated by its functional groups?

Methodological Answer:

  • Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates; identify via LC-MS/MS .
  • SPR/BLI : Measure real-time binding kinetics (KD, kon/koff) for receptors like GPCRs or ion channels .
  • Gene Knockdown : Apply siRNA against hypothesized targets (e.g., NF-κB) and assess if compound activity is abolished .

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